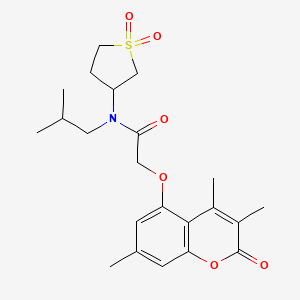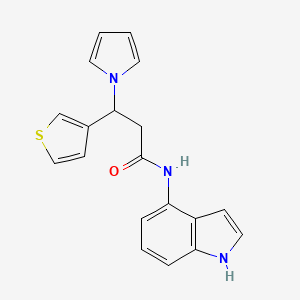
3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of an indole ring, a carbazole ring, and a propanamide side chain.
- The compound exhibits interesting pharmacological properties due to its unique structure.
3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research focuses on its potential as an anticancer agent or modulator of cellular pathways.
Industry: Used in the production of dyes, pigments, or materials.
Mechanism of Action
Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: It may affect cell signaling, gene expression, or metabolic pathways.
Further Research Needed: Detailed studies are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X combines features of both indole and carbazole, making it distinct.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C24H25N3O2/c1-29-16-10-11-21-19(13-16)18-6-4-8-22(24(18)27-21)26-23(28)12-9-15-14-25-20-7-3-2-5-17(15)20/h2-3,5,7,10-11,13-14,22,25,27H,4,6,8-9,12H2,1H3,(H,26,28) |
InChI Key |
NVCNPDBJNVVPSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11002798.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11002811.png)

![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine](/img/structure/B11002841.png)

![2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B11002855.png)
![2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11002866.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11002882.png)
![N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11002900.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11002902.png)
